molecular formula C14H23Cl2N3O B1527907 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride CAS No. 1028338-62-6

4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride

Cat. No. B1527907
CAS RN: 1028338-62-6
M. Wt: 320.3 g/mol
InChI Key: MTLAMNRKBBMJMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not provided in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Neurodegenerative Disease Research

The compound has been identified as a potential tool in the study of neurodegenerative diseases such as Parkinson’s, Huntington’s, and Alzheimer’s disease. It is used to develop radiofluorinated pan-Trk inhibitors, which are candidate PET imaging probes. These probes can help in the exploration of tropomyosin receptor kinases (TrkA/B/C) expression and signaling, which are recognized as hallmarks of these diseases .

Cancer Research

In the realm of oncology, the compound’s role in the modulation of TrkA/B/C is significant. These kinases are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers. By developing suitable PET radioligands, researchers can study the in vivo behavior of these kinases, potentially leading to new therapeutic targets .

Radiopharmaceutical Development

The compound is instrumental in the development of novel lead radioligands with significantly increased potencies compared to previous tracers. These radioligands display favorable selectivity profiles and physicochemical parameters, making them suitable for translation into in vivo PET imaging agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound is used in the microfluidic synthesis of pyrrolidin-2-ones. This process involves photoinduced organocatalyzed three-component cyclization, which can be carried out under mild conditions without using metals. This method represents a green and efficient reaction route .

Antimalarial Drug Development

The compound’s derivatives have been repositioned as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, an enzyme crucial for the survival of the malaria-causing parasite. This repositioning could lead to the development of new antimalarial drugs .

Green Chemistry Applications

The compound’s use in green chemistry is highlighted by its role in the synthesis of pyrrolidin-2-ones via a green and efficient reaction route. This synthesis is part of a broader effort to develop sustainable and environmentally friendly chemical processes .

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLAMNRKBBMJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride

Synthesis routes and methods

Procedure details

To a solution of [4-(2-Pyrrolidin-1-yl-ethylcarbamoyl)-benzyl]-carbamic acid tert-butyl ester (400 mg, 1.15 mmol) in MeOH (30 mL) was added 6M HCl in IPA (25 mL). The mixture was stirred at ambient temperature for 5 h. After this time a precipitate had formed and was filtered and dried to yield the title compound. m/z (M+1) 248.34.
Name
[4-(2-Pyrrolidin-1-yl-ethylcarbamoyl)-benzyl]-carbamic acid tert-butyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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